Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 271.740 g/mol. This compound is classified as a hydrochloride salt, which indicates that it is derived from the reaction of methyl 4-(piperidin-4-yloxy)benzoate with hydrochloric acid. It is recognized for its potential applications in pharmaceuticals, particularly in modulating receptor activity.
The synthesis of methyl 4-(piperidin-4-yloxy)benzoate hydrochloride typically involves the reaction of piperidine with a benzoic acid derivative. Common methods include:
The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. For example, refluxing the reaction mixture may enhance ester formation while controlling the addition of hydrochloric acid can ensure complete conversion to the hydrochloride form.
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride can participate in various chemical reactions typical for esters and amines:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature, which are critical for controlling reaction pathways and yields.
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride's mechanism of action primarily involves modulation of neurotransmitter receptors. It may act as an agonist or antagonist depending on its interaction with specific receptor sites.
Research indicates that compounds similar to methyl 4-(piperidin-4-yloxy)benzoate are involved in signaling pathways that regulate various physiological processes, including pain perception and mood regulation .
Relevant data points include:
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has several scientific uses:
Given its potential biological activity, ongoing research continues to explore its efficacy and safety profiles in therapeutic applications .
The strategic hybridization of piperidine and oxybenzoate moieties forms the core structural framework of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This C₁₃H₁₈ClNO₃ compound (CAS 1220019-94-2) integrates a lipophilic piperidine ring and an aromatic ester system through an oxygen-based linker, creating distinct electronic and steric properties essential for its biological interactions . The direct C-O linkage between the piperidine's 3-position and benzoate's para-position differentiates it from methylene-bridged analogs (e.g., Methyl 4-((piperidin-4-yloxy)methyl)benzoate hydrochloride, CAS 1220034-19-4), resulting in altered conformational flexibility and hydrogen-bonding capacity [6]. This connectivity imposes a 120° bond angle at the ether oxygen, positioning the piperidine nitrogen synperiplanar to the aromatic system, thereby facilitating π-orbital delocalization toward the protonatable nitrogen .
Table 1: Structural Comparison of Piperidine-Benzoate Hybrids
Compound Name | CAS Number | Linker Type | Molecular Formula | Key Structural Feature |
---|---|---|---|---|
Methyl 4-(piperidin-4-yloxy)benzoate HCl | 1220019-94-2 | Direct C-O | C₁₃H₁₈ClNO₃ | Ether oxygen at piperidine C3 |
Methyl 4-(piperidin-4-yl)benzoate HCl | 936130-82-4 | Direct C-C | C₁₃H₁₈ClNO₂ | Unsubstituted methylene linkage |
Methyl 4-((piperidin-4-yloxy)methyl)benzoate HCl | 1220034-19-4 | CH₂-O | C₁₄H₂₀ClNO₃ | Methylene spacer between O and piperidine |
Synthetic routes prioritize either piperidine pre-functionalization or late-stage coupling. In scaffold-first approaches, N-Boc-piperidin-4-ol reacts with methyl 4-fluorobenzoate under microwave-assisted SNAr conditions (120°C, K₂CO₃, DMF), achieving 75-82% yield before deprotection. Alternatively, fragment-coupling strategies employ Mitsunobu reactions between N-Boc-piperidin-4-ol and methyl 4-hydroxybenzoate using DIAD/PPh₃, though this method generates stoichiometric hydrazine byproducts requiring meticulous purification [7].
The critical ether bond formation employs nucleophilic aromatic substitution (SNAr) or alkylation chemistry. SNAr dominates when using electron-deficient aromatics, where methyl 4-fluorobenzoate reacts with N-protected piperidin-4-ol in anhydrous DMF at 60-80°C with potassium carbonate as base. This method achieves >80% conversion within 6 hours, leveraging the para-ester's electron-withdrawing effect to activate the fluoride leaving group [7]. Kinetic studies reveal second-order dependence: first-order in both aryl fluoride and piperidine alkoxide, with Hammett plots confirming the rate-limiting formation of the Meisenheimer complex when σₚₐᵣₐ > 0.4 [7].
Alkylation pathways reverse the electrophile-nucleophile roles: 4-chloromethylbenzoate derivatives react with N-Boc-piperidin-4-ol under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂). Though higher yielding (85-92%), this route risks quaternary ammonium salt formation at the piperidine nitrogen, necessitating nitrogen protection. Recent optimizations use cesium carbonate in acetonitrile at 50°C, reducing elimination byproducts to <5% while maintaining 88% isolated yield [6].
Table 2: Nucleophilic Etherification Optimization Parameters
Method | Conditions | Base | Solvent | Temperature | Time (h) | Yield (%) | Key Impurities |
---|---|---|---|---|---|---|---|
SNAr (Aryl F) | N-Boc-piperidin-4-ol + methyl 4-fluorobenzoate | K₂CO₃ | DMF | 80°C | 6 | 82 | Dehalogenated benzoate (3%) |
Alkylation (ClCH₂) | Methyl 4-(chloromethyl)benzoate + N-Boc-piperidin-4-ol | Cs₂CO₃ | CH₃CN | 50°C | 4 | 88 | Quaternary ammonium salt (5%) |
Mitsunobu | Methyl 4-hydroxybenzoate + N-Boc-piperidin-4-ol | DIAD/PPh₃ | THF | 25°C | 12 | 78 | Hydrazinedicarboxylate (12%) |
Post-coupling, piperidine deprotection uses HCl/dioxane (4M) at 0-5°C to prevent ester hydrolysis, followed by solvent evaporation and trituration with cold diethyl ether. This yields the free base as a crystalline solid, which is crucial for high-purity salt formation [8].
Ester functionality installation follows two strategic pathways: ester-first or acid-first approaches. The ester-first route predominates, where methyl 4-hydroxybenzoate (commercially available) directly participates in ether formation, benefiting from operational simplicity and avoiding ester hydrolysis side reactions. Solvent selection proves critical, as polar aprotic solvents (DMF, DMSO) accelerate reactions but risk transesterification above 100°C, while THF affords slower but cleaner conversion [7].
Acid-first approaches employ 4-(piperidin-4-yloxy)benzoic acid, synthesized via hydrolysis of the methyl ester (LiOH, THF/H₂O, 0°C). Carbodiimide-mediated esterification (DCC/DMAP, CH₂Cl₂) with methanol then affords the target compound in 70-75% yield over two steps. However, this route risks lactamization between the carboxylic acid and piperidine nitrogen if not meticulously protected. Newer methodologies utilize flow chemistry with polymer-supported carbodiimide resins, achieving 95% conversion in 10 minutes residence time while simplifying byproduct removal [9].
Table 3: Esterification Method Comparison for Benzoate Derivatives
Strategy | Reagents/Conditions | Reaction Time | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|---|
Ester-first | Methyl 4-hydroxybenzoate + piperidinyl reagent | 6h (80°C) | 82 | 98.5% | Minimal side reactions |
Acid-first (batch) | DCC/DMAP, MeOH, CH₂Cl₂, 24h | 24h | 70 | 97.2% | Applicable to diverse alcohols |
Acid-first (flow) | PS-Carbodiimide, MeOH, 100°C, 10 min | 0.17h | 92 | 99.1% | Near-quantitative conversion |
Critical process parameters include:
Final hydrochloride salt formation converts the lipophilic free base into a crystalline, bioavailable solid. Protonation dynamics reveal site-specific preference: the piperidine nitrogen (pKₐ ₕₐ ~10.5) protonates over the ester carbonyl (pKₐ ₕₐ ~-7) under mild acidic conditions. Titration calorimetry shows exothermic protonation (ΔH = -51 kJ/mol) with entropy-driven crystallization [8]. Counterion selection is critical, with hydrochloride preferred over hydrobromide due to reduced hygroscopicity (water solubility: HCl salt >200 mg/mL vs. free base <50 mg/mL) and superior crystallinity .
Salt formation employs two optimized protocols:
Table 4: Hydrochloride Salt Crystallization Optimization
Method | Solvent System | HCl Source | Temperature | Crystal Habit | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|---|---|
Gaseous HCl | Ethyl acetate | HCl(g) | 0°C | Needles | 97 | <500 (ethyl acetate) |
HCl/Dioxane | Diethyl ether | 4M in dioxane | 25°C | Plates | 85 | <3000 (dioxane) |
Anti-solvent | EtOAc/hexanes (1:5) | Conc. aq. HCl | -10°C | Microcrystalline powder | 90 | <800 (hexanes) |
Counterion effects profoundly impact solid-state properties:
X-ray diffraction confirms chloride ions hydrogen-bond with N⁺-H (2.98 Å) while ester carbonyls form antiparallel dipolar arrays, explaining the high lattice stability. This structural arrangement facilitates storage stability (>24 months at 25°C) without polymorphic transitions .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1